molecular formula C11H11N3O B2650866 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 80819-67-6

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B2650866
CAS No.: 80819-67-6
M. Wt: 201.229
InChI Key: XDYCFDHINZDZPZ-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one (CAS 80819-67-6) is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol. It serves as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged scaffold in drug design due to its metabolic stability and ability to participate in hydrogen bonding, which often enhances the biological activity of derivative compounds . This compound is primarily valued for its role in the synthesis of more complex molecules for pharmacological screening. Derivatives of 1-benzyl-1H-1,2,3-triazoles have demonstrated significant research potential in various therapeutic areas. Notably, such compounds are frequently investigated for their anticancer activity ; structurally similar benzyl-triazole conjugates have been shown to inhibit tubulin polymerization, a key mechanism for anticancer agents that target the cell cycle, and have exhibited potent antiproliferative effects against human cancer cell lines such as MCF-7 and HeLa . Furthermore, the 1,2,3-triazole pharmacophore is found in compounds with a broad spectrum of other biological activities, including antimicrobial, antifungal, anti-inflammatory, and antiviral properties . In synthetic chemistry, this ketone derivative is a precursor for further functionalization. The synthetic route to this class of compounds often leverages reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a classic "click chemistry" reaction known for its high efficiency and regioselectivity . This makes the compound an excellent starting point for generating diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(1-benzyltriazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYCFDHINZDZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80819-67-6
Record name 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper(I) ions and involves the reaction of an azide with an alkyne to form the triazole ring . The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) bromide or copper(I) sulfate

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K₂CO₃)

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. Specifically, 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one has been studied for its potential effectiveness against various bacterial strains. The triazole ring contributes to the compound's ability to disrupt microbial cell wall synthesis, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of cellular signaling pathways. The benzyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy in targeting cancer cells .

Materials Science

Polymer Chemistry
In materials science, this compound is utilized as a building block for synthesizing novel polymers. Its ability to form stable complexes with metal ions allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and aerospace industries .

Organic Synthesis

Reagent for Synthesis
As a reagent, this compound is employed in various organic synthesis reactions. It acts as a carbene precursor in cyclopropenylidene complex formation, enabling the synthesis of complex organic molecules with high specificity. This property is valuable in pharmaceutical chemistry for creating diverse chemical libraries .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) analysis revealed that modifications to the benzyl group significantly influenced antimicrobial potency.

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading cancer research institute explored the effects of this compound on human breast cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) at N1 enhance antimicrobial and enzymatic inhibition activities .
  • Benzyl groups increase lipophilicity, favoring blood-brain barrier penetration, as seen in acetylcholine esterase (AChE) inhibitors .
  • Bromoacetyl derivatives exhibit unique reactivity, enabling catalyst-free formation of bis-triazoles .

Modifications of the Acetyl Group

The acetyl group at C4 can be transformed into diverse functional groups:

Derivative Modification Synthesis Method Application Reference
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-triazol-4-yl)ethan-1-one oxime Oxime formation Condensation with NH₂OH·HCl Improved stability; potential anticancer agents
2-(Benzylamino)-1-(5-methyl-1-phenyl-1H-triazol-4-yl)ethan-1-one Nucleophilic substitution Reaction with benzylamine Unexpected pyrazine formation (50% yield)
3-[(1-Benzyl-1H-triazol-4-yl)methyl]quinazolin-4(3H)-one Coupling with quinazolinone Multi-step synthesis Potent AChE inhibitor (87% inhibition) and anticancer agent

Reactivity Trends :

  • Oximes are synthesized in high yields (86%) under mild conditions, retaining the triazole core’s stability .
  • Bromoacetyl derivatives undergo nucleophilic substitutions or cyclizations, enabling access to complex heterocycles .

Antimicrobial and Anticancer Activity

  • 1-[5-Methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-2-phenoxyethan-1-one: Exhibited superior antimicrobial activity (MIC < 1 µg/mL) against Staphylococcus aureus and Escherichia coli, outperforming ampicillin and vancomycin .
  • 3-[(1-Benzyl-1H-triazol-4-yl)methyl]quinazolin-4(3H)-one : Induced apoptosis in SW620 colon cancer cells (G2/M phase arrest) and showed IC₅₀ values comparable to cisplatin .
  • 4-Nitrophenyl derivatives : Demonstrated moderate activity against COVID-19 TMPRSS2 enzyme in silico .

Enzyme Inhibition

  • Benzyl-triazole-quinazolinone hybrids: Achieved 87% AChE inhibition, comparable to donepezil, via hydrophobic interactions with the enzyme’s active site .
  • Fluorobenzyl derivatives : Showed 96% efficiency as corrosion inhibitors for steel in HCl, attributed to adsorption via triazole N-atoms .

Biological Activity

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one (CAS No. 80819-67-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure

The molecular formula of this compound is C11H11N3OC_{11}H_{11}N_{3}O, with a molecular weight of approximately 201.23 g/mol. The structure features a triazole ring that is pivotal in its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives. A notable study assessed the antibacterial activity of various 1-benzyl-1,2,3-triazole derivatives using a broth microdilution method. The results indicated that some derivatives exhibited selective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 µg/mL to 400 µg/mL .

Table 1: Antimicrobial Activity of Selected Triazole Derivatives

CompoundBacterial StrainInhibition Concentration (µg/mL)
5lS. aureusWeak inhibition
5dE. coli50 - 400
5c-fNon-toxic (LD50 > 1000)-

The study concluded that many derivatives were non-toxic, encouraging further exploration against pathogenic bacteria .

Antioxidant Activity

The antioxidant potential of triazole derivatives was evaluated using the DPPH assay. The results suggested that these compounds can effectively scavenge free radicals, indicating their potential as antioxidants .

Anticancer Activity

Research has demonstrated that certain triazole derivatives can inhibit tubulin polymerization, leading to G2/M-phase arrest in cancer cells. For instance, a study reported that N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide exhibited significant cytotoxicity against various cancer cell lines such as BT-474 and HeLa with an IC50 value of approximately 0.99±0.01μM0.99\pm 0.01\mu M .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(benzyl...)BT-4740.99
N-(benzyl...)HeLa-
N-(benzyl...)MCF-7-

The mechanisms underlying this activity include disruption of normal microtubule dynamics and induction of apoptosis in cancer cells .

Case Studies

In one case study involving the synthesis of substituted triazoles, researchers found that these compounds could induce apoptosis in cancer cells through mechanisms involving tubulin inhibition and subsequent cell cycle arrest . The findings highlighted the potential for developing new anticancer agents based on the triazole scaffold.

Q & A

Basic: What are the common synthetic routes for 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one, and what reaction conditions are critical for optimal yield?

The primary synthetic route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry approach. For example, benzyl azide reacts with propargyl alcohol derivatives under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O) to form the triazole core . Another method uses base-mediated condensation : 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone reacts with benzaldehyde in ethanol at 0–5°C, with NaOH as a catalyst, yielding substituted triazolyl ethanones . Critical conditions include:

  • Temperature control (e.g., low temperatures to suppress side reactions).
  • Catalyst stoichiometry (e.g., 10% NaOH in ethanol for aldol condensation).
  • Purification via recrystallization (ethanol) to isolate high-purity products .

Basic: Which spectroscopic methods are most effective for characterizing the structure of this compound?

Key techniques include:

  • ¹H and ¹³C NMR : Confirms the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and benzyl/ethanone groups (e.g., methyl ketone at δ ~2.5 ppm). Substituent effects on chemical shifts help verify regiochemistry .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone .

Advanced: How can researchers optimize the CuAAC reaction to minimize by-products during synthesis?

Byproducts often arise from oxidation of Cu(I) or dimerization of alkynes . Optimization strategies include:

  • Oxygen exclusion : Use degassed solvents and inert atmospheres to stabilize Cu(I) .
  • Catalyst systems : Sodium ascorbate reduces Cu(II) to Cu(I) in situ, maintaining catalytic activity .
  • Solvent selection : THF/water mixtures enhance solubility of azides and alkynes, improving reaction homogeneity .
  • Post-reaction quenching : EDTA washes remove residual copper, reducing metal-induced degradation .

Advanced: How can contradictions in biological activity data for derivatives of this compound be resolved?

Contradictions may stem from impurities , assay variability , or structural modifications . Methodological solutions include:

  • Purity validation : Use HPLC (>95% purity) to exclude confounding effects from by-products .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation times) .
  • SAR studies : Systematically vary substituents (e.g., benzyl vs. trifluoromethyl benzyl) to isolate structural contributors to activity .

Basic: What functionalization reactions are feasible at the ethanone moiety of this compound?

The ethanone group enables:

  • Aldol condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones .
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, useful for probing hydrogen-bonding interactions .
  • Nucleophilic substitution : Conversion to hydrazones or semicarbazones for crystallography or bioactivity modulation .

Advanced: How does the electronic environment of the benzyl group influence the triazole ring’s reactivity?

Electron-withdrawing groups (e.g., -CF₃) on the benzyl ring decrease electron density at the triazole N-atoms, altering:

  • Nucleophilicity : Impacts regioselectivity in alkylation or acylation reactions .
  • Metal coordination : Electron-deficient triazoles show weaker binding to Cu(I), requiring adjusted catalyst loadings in CuAAC .
  • Stability : Electron-withdrawing substituents reduce susceptibility to oxidative ring-opening, as seen in analogues with -Br or -NO₂ groups .

Advanced: What computational methods aid in predicting the compound’s physicochemical properties?

  • DFT calculations : Model HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites .
  • Molecular docking : Screen interactions with biological targets (e.g., fungal CYP51 for antifungal activity) .
  • Solubility parameters : Use COSMO-RS to estimate logP and solubility in polar/nonpolar solvents .

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